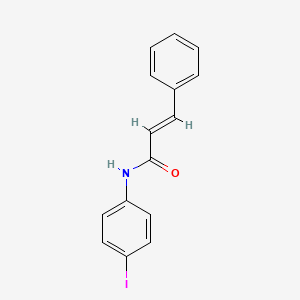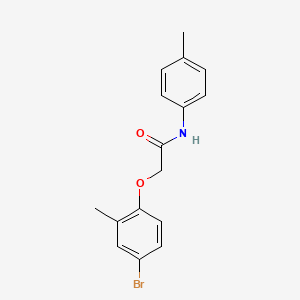![molecular formula C16H19N3OS B5819968 N-[4-(dimethylamino)phenyl]-N'-(3-methoxyphenyl)thiourea](/img/structure/B5819968.png)
N-[4-(dimethylamino)phenyl]-N'-(3-methoxyphenyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(dimethylamino)phenyl]-N'-(3-methoxyphenyl)thiourea, commonly known as DMAPT, is a small molecule inhibitor that has gained significant attention in the field of cancer research due to its potential as an anticancer agent. DMAPT is a synthetic compound that belongs to the class of thioureas and has a molecular weight of 296.43 g/mol.
作用機序
DMAPT exerts its anticancer effects by inhibiting the NF-κB signaling pathway, which is a key regulator of cell survival, proliferation, and inflammation. DMAPT binds to the NF-κB essential modulator (NEMO) protein, which is required for the activation of NF-κB. By inhibiting NEMO, DMAPT prevents the activation of NF-κB and downstream target genes that promote cell survival and proliferation. In addition, DMAPT has been shown to induce apoptosis in cancer cells by activating the p53 pathway.
Biochemical and Physiological Effects
DMAPT has been shown to have a variety of biochemical and physiological effects. In addition to its anticancer effects, DMAPT has been shown to have anti-inflammatory and antioxidant properties. DMAPT has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce oxidative stress by increasing the expression of antioxidant enzymes, such as superoxide dismutase and catalase. DMAPT has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed, and to reduce the invasiveness of cancer cells.
実験室実験の利点と制限
One of the advantages of DMAPT is its specificity for the NF-κB signaling pathway, which makes it a promising candidate for cancer therapy. DMAPT has also been shown to have low toxicity in animal studies, which is a desirable characteristic for a potential anticancer agent. However, one of the limitations of DMAPT is its poor solubility in water, which may limit its use in certain experimental settings. In addition, DMAPT has been shown to have low bioavailability, which may limit its effectiveness in vivo.
将来の方向性
There are several future directions for research on DMAPT. One area of research is the development of more potent and selective inhibitors of the NF-κB signaling pathway. Another area of research is the investigation of the combination of DMAPT with other anticancer agents, such as chemotherapy and radiation therapy. In addition, there is a need for further studies to elucidate the mechanisms of action of DMAPT and its effects on other signaling pathways. Finally, there is a need for clinical trials to evaluate the safety and efficacy of DMAPT in humans.
合成法
DMAPT is synthesized by the reaction between 4-dimethylaminobenzaldehyde and 3-methoxyphenyl isothiocyanate in the presence of a base. The reaction is carried out in anhydrous ethanol, and the resulting product is purified by recrystallization from ethanol. The yield of DMAPT is approximately 60-70%, and the purity of the compound is determined by high-performance liquid chromatography (HPLC) analysis.
科学的研究の応用
DMAPT has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including leukemia, breast cancer, prostate cancer, and lung cancer. DMAPT has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy. In addition, DMAPT has been shown to have anti-inflammatory and antioxidant properties, which may have implications in the treatment of various inflammatory diseases.
特性
IUPAC Name |
1-[4-(dimethylamino)phenyl]-3-(3-methoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3OS/c1-19(2)14-9-7-12(8-10-14)17-16(21)18-13-5-4-6-15(11-13)20-3/h4-11H,1-3H3,(H2,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPBOSUWSHBBTOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=S)NC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(benzoylhydrazono)-N-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B5819906.png)

![2-[5-(3,4-dimethoxyphenyl)-1H-pyrazol-3-yl]-1-naphthol](/img/structure/B5819928.png)


![N-[(2-methoxy-5-methylphenyl)sulfonyl]-N-phenylglycine](/img/structure/B5819938.png)
![N-[bis(4-chlorophenyl)methyl]-2,2,2-trifluoroacetamide](/img/structure/B5819943.png)
![N-{3-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}cyclohexanecarboxamide](/img/structure/B5819954.png)

![diethyl 5-{[(2,6-dimethylphenoxy)acetyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5819974.png)

